Ergonovine Maleate, also known as Ergometrine Maleate, is classified as an ergot alkaloid [, ]. It plays a significant role in scientific research, particularly in cardiovascular research, where it is employed as a pharmacological tool to investigate coronary artery function and vasospasm [, , , , , , , , , , , , , , , , , ]. Its ability to induce coronary artery constriction allows researchers to study the mechanisms underlying coronary artery spasm and evaluate the efficacy of potential therapeutic interventions [, , , , , , , , , , ].
Ergonovine maleate is derived from Claviceps purpurea, a fungus that produces various ergot alkaloids. The compound is classified under the category of alkaloids, specifically as an ergot alkaloid, which includes other compounds such as ergotamine and ergometrine. Its chemical structure allows it to interact effectively with adrenergic and serotonergic receptors, enhancing its pharmacological effects.
The synthesis of ergonovine maleate typically involves several steps, starting from the natural product ergometrine. One method includes the following technical parameters:
A notable synthesis pathway involves:
This multi-step synthesis allows for high yields and purity of ergonovine maleate, essential for pharmaceutical applications .
The molecular formula for ergonovine maleate is . Its structure features several functional groups characteristic of alkaloids, including:
The stereochemistry of ergonovine maleate plays a crucial role in its activity, with specific configurations necessary for optimal receptor interaction. Crystallographic studies have shown that the compound can form stable crystals that exhibit specific hydrogen-bonding interactions, influencing its solubility and bioavailability .
Ergonovine maleate participates in various chemical reactions that are significant for its pharmacological activity:
The understanding of these reactions is crucial for optimizing the drug's formulation and therapeutic use .
Ergonovine maleate exerts its pharmacological effects primarily through agonistic action on alpha-adrenergic receptors located in the smooth muscle of the uterus. This leads to:
Research indicates that the onset of action occurs rapidly after administration, with sustained effects lasting several hours .
Ergonovine maleate exhibits several notable physical and chemical properties:
These properties are essential for ensuring the compound's efficacy and safety in clinical settings.
Ergonovine maleate has significant applications in medical practice:
Ongoing research continues to explore additional therapeutic applications beyond obstetrics, potentially expanding its use in other medical fields .
Ergonovine maleate (C₂₃H₂₇N₃O₆) is the maleate salt of ergonovine, a water-soluble ergot alkaloid. Its core structure comprises a lysergic acid moiety linked to an L-2-aminopropanol group, forming an amide bond. The molecule has three chiral centers (C5, C8, C10) conferring significant stereochemical specificity. The 6aR,9R configuration is essential for uterotonic activity, enabling optimal receptor binding. The maleate salt enhances stability and aqueous solubility (125 mg/mL), critical for clinical formulations [1] [5] [9].
Table 1: Molecular Characteristics of Ergonovine Maleate
Property | Value |
---|---|
Chemical Formula | C₁₉H₂₃N₃O₂ (ergonovine free base) |
Molecular Weight | 325.41 g/mol (free base) |
Stereochemistry | (6aR,9R) |
Aqueous Solubility | 125 mg/mL (maleate salt) |
Key Functional Groups | Indole, amide, secondary alcohol |
In Claviceps purpurea (rye ergot fungus), ergonovine biosynthesis begins with the condensation of dimethylallyl pyrophosphate (DMAPP) and tryptophan, catalyzed by chanoclavine-I synthase. Subsequent oxidations and cyclizations yield lysergic acid, which undergoes ATP-dependent activation. The enzyme lysergyl peptide synthetase attaches L-2-aminopropanol to form the amide bond, producing ergonovine. Industrially, ergonovine is semi-synthesized via amide coupling of isolysergic acid (derived from ergot alkaloid hydrolysis) with 2-aminopropanol, followed by stereoselective reduction and salt formation [1] [9].
Ergonovine acts as a partial agonist at α₁-adrenergic receptors (Ki = 18 nM) and serotonin 5-HT₂ receptors (Ki = 6.4 nM). Binding induces phospholipase C activation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This triggers calcium release from sarcoplasmic reticulum, causing sustained uterine and vascular smooth muscle contraction. Coronary artery vasospasm (used diagnostically in variant angina) is mediated primarily via 5-HT₂A receptor activation in vascular endothelium [1] [5] [9].
At dopaminergic D₂ receptors, ergonovine exhibits weak antagonist activity (IC₅₀ > 1 μM), contributing minimally to uterine effects. Uterotonic specificity arises from:
Table 2: Receptor Binding Profile of Ergonovine
Receptor Type | Affinity (Ki/IC₅₀) | Action | Functional Outcome |
---|---|---|---|
5-HT₂A | 6.4 nM | Agonist | Vasoconstriction, uterine contraction |
5-HT₂B | 22 nM | Agonist | Valvulopathy risk (chronic exposure) |
α₁-Adrenergic | 18 nM | Partial agonist | Vasoconstriction |
D₂ Dopamine | >1 μM | Weak antagonist | Negligible clinical effect |
Ergonovine absorption is route-dependent:
Hepatic biotransformation involves:
Table 3: Pharmacokinetic Parameters by Route
Route | Bioavailability | Tₘₐₓ | Onset of Action | Key Metabolic Route |
---|---|---|---|---|
Oral | 34–117% | 30–60 min | 5–15 min | CYP3A4 oxidation |
IM | >95% | 15–30 min | 2–5 min | Hepatic conjugation |
IV | 100% | Immediate | <1 min | Biliary excretion |
Elimination is biphasic:
95% of metabolites undergo biliary excretion into feces, facilitated by P-glycoprotein (ABCB1) efflux transporters. Renal excretion is minimal (<1%) due to extensive hepatic clearance [5] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7